molecular formula C18H19Cl2NO2 B4722236 N-(2-chloro-4,6-dimethylphenyl)-4-(4-chlorophenoxy)butanamide

N-(2-chloro-4,6-dimethylphenyl)-4-(4-chlorophenoxy)butanamide

Cat. No. B4722236
M. Wt: 352.3 g/mol
InChI Key: MLZXEEGEDOCIBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-4,6-dimethylphenyl)-4-(4-chlorophenoxy)butanamide, also known as MK-677 or Ibutamoren, is a non-peptide growth hormone secretagogue that stimulates the release of growth hormone (GH) and insulin-like growth factor-1 (IGF-1) in the body. It was initially developed as a potential treatment for growth hormone deficiency and muscle wasting disorders. However, it has gained popularity among bodybuilders and athletes for its ability to enhance muscle growth and improve performance.

Mechanism of Action

N-(2-chloro-4,6-dimethylphenyl)-4-(4-chlorophenoxy)butanamide works by stimulating the release of GH and IGF-1 from the pituitary gland. It does this by binding to the ghrelin receptor, which is located in the hypothalamus. This leads to an increase in the secretion of GH and IGF-1, which promotes muscle growth, bone density, and fat loss.
Biochemical and Physiological Effects
N-(2-chloro-4,6-dimethylphenyl)-4-(4-chlorophenoxy)butanamide has been shown to have a number of biochemical and physiological effects. It increases the levels of GH and IGF-1 in the body, which leads to an increase in lean body mass and a decrease in body fat. It also improves bone density and cognitive function in elderly patients. Additionally, it has been shown to improve sleep quality and reduce inflammation.

Advantages and Limitations for Lab Experiments

N-(2-chloro-4,6-dimethylphenyl)-4-(4-chlorophenoxy)butanamide has several advantages for lab experiments. It is a non-peptide compound, which makes it easier to synthesize and handle in the lab. It also has a long half-life, which means that it can be administered less frequently than other GH secretagogues. However, it does have some limitations. It can be expensive to synthesize, and its effects can be variable depending on the individual.

Future Directions

There are several potential future directions for research on N-(2-chloro-4,6-dimethylphenyl)-4-(4-chlorophenoxy)butanamide. One area of interest is its potential as a treatment for age-related muscle wasting and sarcopenia. Another area of interest is its potential as a treatment for osteoporosis and other bone disorders. Additionally, there is growing interest in its potential as a cognitive enhancer and its effects on sleep quality. Further research is needed to fully understand the potential therapeutic applications of N-(2-chloro-4,6-dimethylphenyl)-4-(4-chlorophenoxy)butanamide.

Scientific Research Applications

N-(2-chloro-4,6-dimethylphenyl)-4-(4-chlorophenoxy)butanamide has been extensively studied for its potential therapeutic applications. It has been shown to increase lean body mass, improve bone density, and enhance cognitive function in elderly patients. It has also been investigated as a potential treatment for growth hormone deficiency, sarcopenia, and osteoporosis.

properties

IUPAC Name

N-(2-chloro-4,6-dimethylphenyl)-4-(4-chlorophenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO2/c1-12-10-13(2)18(16(20)11-12)21-17(22)4-3-9-23-15-7-5-14(19)6-8-15/h5-8,10-11H,3-4,9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZXEEGEDOCIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)CCCOC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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